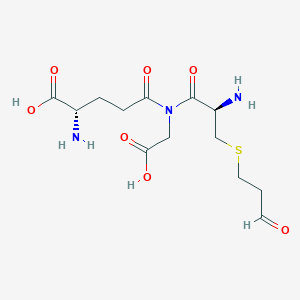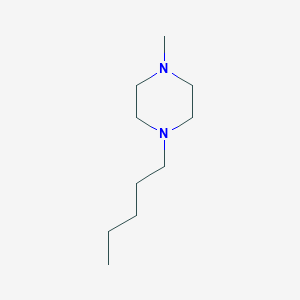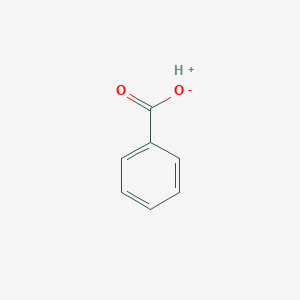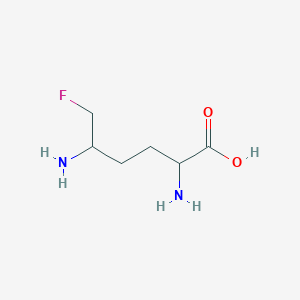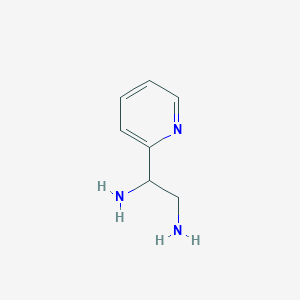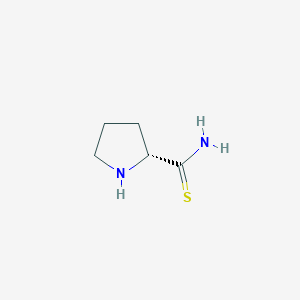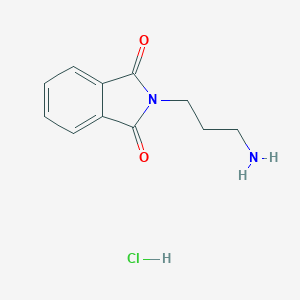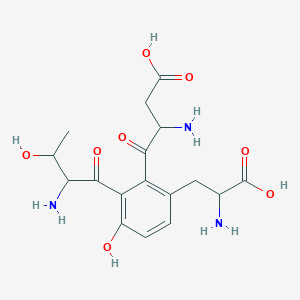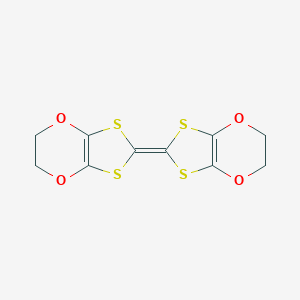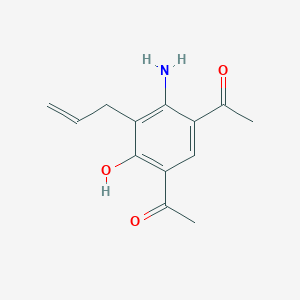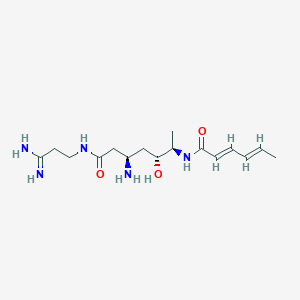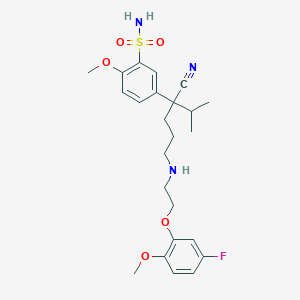
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide, also known as Lenvatinib, is a small molecule multi-kinase inhibitor that has shown great potential in the treatment of various types of cancer. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide exerts its anti-tumor activity by inhibiting multiple tyrosine kinases, which are involved in tumor growth and angiogenesis. This compound has been shown to inhibit VEGFR, FGFR, and PDGFR, which are involved in the formation of new blood vessels that supply nutrients and oxygen to the tumor cells. In addition, 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been shown to inhibit other kinases, such as RET and KIT, which are involved in the growth and survival of tumor cells.
Biochemical and Physiological Effects:
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis (programmed cell death), and inhibition of angiogenesis. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for multiple kinases, which allows for the study of complex signaling pathways involved in tumor growth and angiogenesis. However, this compound also has some limitations, including its poor solubility in water, which may limit its use in certain assays, and its potential toxicity to normal cells, which may require careful optimization of dosing and treatment schedules.
Future Directions
There are several future directions for research on 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide, including the development of new formulations that improve its solubility and bioavailability, the identification of new targets and signaling pathways that are affected by this compound, and the investigation of its potential use in combination with other therapies, such as chemotherapy and immunotherapy. In addition, further studies are needed to understand the mechanisms underlying the anti-inflammatory and immunomodulatory effects of 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide, and to explore its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
Synthesis Methods
The synthesis of 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide involves several steps, including the reaction of 4-(2-aminoethyl)phenol with 2-(5-fluoro-2-methoxyphenoxy)ethyl bromide, followed by the reaction of the resulting compound with 1-isopropyl-4-(4-methyl-3-oxo-1,2-thiazolidin-2-ylidene)piperidine-4-carboxylic acid, and finally, the reaction of the resulting compound with 5-(chlorosulfonyl)-2-methoxybenzenamine. The final product is obtained after purification and isolation.
Scientific Research Applications
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been extensively studied for its anti-tumor activity, and has shown promising results in the treatment of various types of cancer, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma. This compound has been shown to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and angiogenesis.
properties
CAS RN |
125153-61-9 |
|---|---|
Product Name |
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide |
Molecular Formula |
C24H32FN3O5S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
5-[3-cyano-6-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]-2-methylhexan-3-yl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C24H32FN3O5S/c1-17(2)24(16-26,18-6-8-21(32-4)23(14-18)34(27,29)30)10-5-11-28-12-13-33-22-15-19(25)7-9-20(22)31-3/h6-9,14-15,17,28H,5,10-13H2,1-4H3,(H2,27,29,30) |
InChI Key |
OAXQHJIZJYKTTD-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCNCCOC1=C(C=CC(=C1)F)OC)(C#N)C2=CC(=C(C=C2)OC)S(=O)(=O)N |
Canonical SMILES |
CC(C)C(CCCNCCOC1=C(C=CC(=C1)F)OC)(C#N)C2=CC(=C(C=C2)OC)S(=O)(=O)N |
synonyms |
5-(1-cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide 5-CFMBS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



